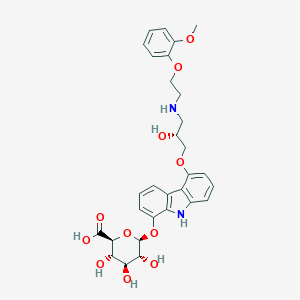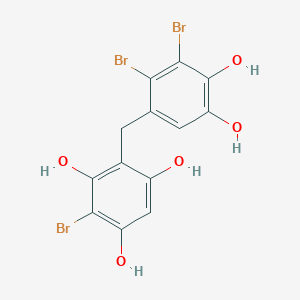
2,6-Bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine, commonly known as BB-DPP, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. BB-DPP belongs to the class of pyrimidines, which are nitrogen-containing heterocyclic compounds that have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of BB-DPP is not fully understood, but several studies have suggested that this compound exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA repair mechanisms. BB-DPP has also been found to induce apoptosis, which is a programmed cell death process that plays a critical role in maintaining tissue homeostasis.
Biochemical and Physiological Effects:
BB-DPP has been found to exhibit several biochemical and physiological effects in vitro and in vivo. Several studies have reported that this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BB-DPP has also been found to exhibit anti-angiogenic effects, which can inhibit the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BB-DPP is its potent cytotoxic activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a chemotherapeutic agent. However, one of the major limitations of BB-DPP is its potential toxicity, which can limit its clinical use. Further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
Several future directions for BB-DPP research can be identified. One potential area of research is the development of novel analogs of BB-DPP that exhibit improved pharmacological properties and reduced toxicity. Another area of research is the evaluation of BB-DPP in preclinical animal models to determine its efficacy and safety in vivo. Finally, further studies are needed to elucidate the exact mechanism of action of BB-DPP and to identify potential biomarkers that can be used to predict its efficacy in cancer treatment.
Métodos De Síntesis
The synthesis of BB-DPP typically involves the reaction of 2,6-diaminopyrimidine with piperidine and 2-chloroethylamine hydrochloride. This reaction is carried out under carefully controlled conditions to ensure the formation of the desired product. Several modifications to this synthetic route have been reported in the literature, including the use of different reagents and solvents.
Aplicaciones Científicas De Investigación
BB-DPP has been extensively studied for its potential applications in cancer treatment. Several studies have reported that BB-DPP exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been found to exhibit synergistic effects when used in combination with other chemotherapeutic agents.
Propiedades
Número CAS |
135048-70-3 |
|---|---|
Fórmula molecular |
C24H36Cl4N8 |
Peso molecular |
578.4 g/mol |
Nombre IUPAC |
2-N,2-N,6-N,6-N-tetrakis(2-chloroethyl)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diamine |
InChI |
InChI=1S/C24H36Cl4N8/c25-7-15-35(16-8-26)23-30-20-19(21(31-23)33-11-3-1-4-12-33)29-24(36(17-9-27)18-10-28)32-22(20)34-13-5-2-6-14-34/h1-18H2 |
Clave InChI |
RTLMATDNIKWIIO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |
Otros números CAS |
135048-70-3 |
Sinónimos |
2,6-BCDPP 2,6-bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine DIP-Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



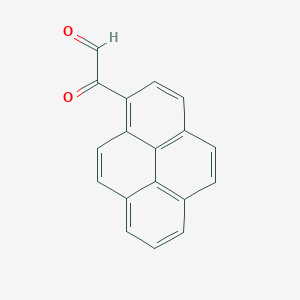
![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)

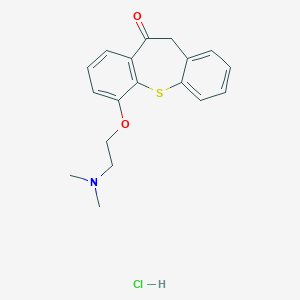

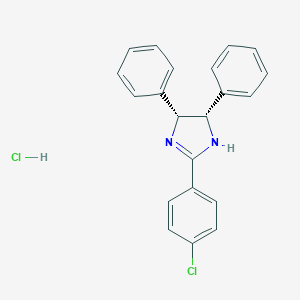


![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)

![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)
